Methyl 2-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate
Description
Methyl 2-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic compound featuring a pyrimidine core substituted with chlorine and isopropylthio groups, linked via a carbonyl-amino bridge to a methyl benzoate moiety. Its structural complexity and functional groups (e.g., chloro, isopropylthio) imply roles in targeting enzymes like acetolactate synthase (ALS) or kinases, common in sulfonylurea herbicides or kinase inhibitors .
Properties
Molecular Formula |
C16H16ClN3O3S |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
methyl 2-[(5-chloro-2-propan-2-ylsulfanylpyrimidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C16H16ClN3O3S/c1-9(2)24-16-18-8-11(17)13(20-16)14(21)19-12-7-5-4-6-10(12)15(22)23-3/h4-9H,1-3H3,(H,19,21) |
InChI Key |
OQWOCJMPCASWJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro and Isopropylthio Groups: The chloro group can be introduced via halogenation using reagents such as thionyl chloride or phosphorus pentachloride. The isopropylthio group can be introduced through a nucleophilic substitution reaction using isopropylthiol and a suitable leaving group.
Formation of the Benzoate Ester: The benzoate ester can be formed through esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with the benzoate ester through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Methyl 2-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate has been investigated for its potential as an anticancer agent. Research indicates that compounds containing similar structural motifs exhibit cytotoxic activity against various cancer cell lines. For example, derivatives of pyrimidine have shown effectiveness against breast, colon, and cervical cancers. The mechanism involves inducing apoptosis in cancer cells, which is crucial for developing novel cancer therapies .
Case Study:
A study evaluated the compound's efficacy against human cancer cell lines using the National Cancer Institute's protocols. It demonstrated significant growth inhibition rates, suggesting its potential as a lead compound for further development in anticancer drug design.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar thiopyrimidine frameworks have been shown to exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. The presence of chlorine and sulfur atoms may enhance binding affinity to microbial targets .
Case Study:
In vitro studies assessed the antimicrobial efficacy of related pyrimidine derivatives, revealing promising results against resistant strains of bacteria. These findings underscore the need for further exploration of this compound in the context of infectious diseases.
Mechanism of Action
The mechanism of action of methyl 2-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and isopropylthio groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of methyl benzoate derivatives with pyrimidine-based substituents. Below is a comparative analysis with structurally related compounds, focusing on substituents, applications, and research findings:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Activity :
- The isopropylthio group in the target compound introduces steric bulk and lipophilicity, which may reduce water solubility compared to methoxy or difluoromethoxy analogs. This could limit its translocation in plants but enhance soil adsorption .
- Chlorine at position 5 on the pyrimidine ring is uncommon in commercial herbicides but may confer resistance to metabolic degradation, as seen in chlorinated pesticides like atrazine.
Sulfonylurea vs. Carbonyl-Amino Linkers: Unlike bensulfuron-methyl and primisulfuron-methyl, the target compound lacks a sulfonylurea bridge. Instead, its carbonyl-amino linker may reduce ALS inhibition potency but broaden selectivity toward non-plant targets (e.g., microbial enzymes) .
Metabolic Stability :
- Fluorinated analogs (e.g., primisulfuron-methyl) exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation. The target compound’s isopropylthio group may similarly resist oxidation but could undergo glutathione conjugation in vivo.
Biological Activity
Methyl 2-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate, also known by its CAS number 874137-70-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 365.8 g/mol. The compound features a pyrimidine ring substituted with a chloro group and an isopropylthio moiety, along with a benzoate structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆ClN₃O₃S |
| Molecular Weight | 365.8 g/mol |
| CAS Number | 874137-70-9 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .
In vitro assays demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorinated pyrimidine moiety is thought to enhance its interaction with bacterial enzymes, disrupting their function .
The biological activity of this compound can be attributed to its ability to bind to specific biological targets within cells. Studies suggest that it may act as an inhibitor of certain kinases involved in tumor growth and survival pathways.
Case Studies
- Study on Antitumor Effects : A study conducted on various cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM depending on the cell line tested. The study concluded that further exploration into its use as a chemotherapeutic agent is warranted .
- Antimicrobial Evaluation : In another investigation focusing on antimicrobial properties, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) reported at 25 µg/mL and 50 µg/mL respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
